BE“GHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: 2-Fluoro-1-
phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 2-Fluoro-1-phenylpropan-1-one
CAS No.: 21120-36-5
Cat. No.: B1581708
Get Quote
. J

Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of 2-fluoro-1-
phenylpropan-1-one, an a-fluorinated ketone of significant interest in medicinal chemistry and
organic synthesis. We will explore its structural characteristics, physicochemical properties, and
detailed synthesis protocols, including mechanistic insights. Furthermore, this document
outlines the compound's critical role as a synthetic intermediate in drug development,
supported by spectroscopic data for unambiguous characterization and essential safety
protocols for laboratory handling.

Introduction and Strategic Importance

2-Fluoro-1-phenylpropan-1-one, also known as a-fluoropropiophenone, is a halogenated
ketone that serves as a valuable building block in modern synthetic chemistry. The strategic
introduction of a fluorine atom at the a-position to the carbonyl group significantly alters the
molecule's electronic properties, conformational preferences, and metabolic stability.[1][2]
Fluorine's high electronegativity imparts a strong inductive effect, which can enhance the
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binding affinity and pharmacokinetic profiles of derivative compounds.[1][3][4] Consequently, a-
fluoroketones like 2-fluoro-1-phenylpropan-1-one are highly sought-after intermediates in the
synthesis of novel therapeutic agents and agrochemicals.[3][5][6] This guide offers an in-depth
analysis of its synthesis, characterization, and application, providing researchers with the
foundational knowledge required for its effective utilization.

Nomenclature, Structure, and Physicochemical
Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific
research. The structure and nomenclature of the title compound are detailed below.

2.1. IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-fluoro-1-phenylpropan-1-one.[7] It is also
commonly referred to by several synonyms, including:

 a-fluoropropiophenone
e 2-fluoro-1-phenyl-1-propanone
¢ alpha-fluoropropiophenone[7]

2.2. Structural Details

The molecule consists of a three-carbon propane chain. The first carbon is part of a carbonyl
group (ketone) and is attached to a phenyl ring. The second carbon is chiral and is bonded to a
fluorine atom.

e Molecular Formula: CoHoFO[7]
e SMILES: CC(C(=0)C1=CC=CC=C1)F[7]
¢ InChlKey: RWELYCYPEFUDEH-UHFFFAOYSA-N[7]

2.3. Physicochemical Properties

A summary of the key computed physicochemical properties is provided in the table below,
sourced primarily from the PubChem database.[7] These properties are crucial for designing
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reaction conditions, purification protocols, and formulation strategies.

Property Value Source
Molecular Weight 152.16 g/mol PubChem[7]
XLogP3 2.4 PubChem([7]
Hydrogen Bond Donor Count 0 PubChem[7]
Hydrogen Bond Acceptor

Count 2 PubChem[7]
Rotatable Bond Count 2 PubChem[7]
Exact Mass 152.063743068 Da PubChem[7]
Topological Polar Surface Area  17.1 A2 PubChem([7]
Heavy Atom Count 11 PubChem[7]

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 2-fluoro-1-phenylpropan-1-one is
through the direct electrophilic a-fluorination of its ketone precursor, propiophenone (1-
phenylpropan-1-one).[8][9] This approach is favored for its high regioselectivity and use of
relatively mild and stable fluorinating agents.[5][10]

3.1. Causality in Reagent Selection

o Substrate: Propiophenone is an ideal starting material as its a-protons are acidic enough to
be removed under basic or acidic conditions, forming an enol or enolate intermediate that is
nucleophilic.[11]

e Fluorinating Agent:Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
bis(tetrafluoroborate)) is the reagent of choice.[12] Unlike highly toxic and non-selective
fluorine gas, Selectfluor® is a stable, crystalline solid that acts as an electrophilic fluorine
("F+") source.[5][10][12][13] Its N-F bond is polarized, making the fluorine atom susceptible
to nucleophilic attack.[13]
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o Catalyst/Medium: The reaction is typically performed in a polar aprotic solvent like
acetonitrile to solubilize the reagents. Acid catalysis (e.g., using a Lewis or Brgnsted acid)
can accelerate the reaction by promoting the formation of the enol tautomer, which then
attacks the electrophilic fluorine source.

3.2. Reaction Mechanism: Electrophilic Fluorination

The mechanism involves the formation of a nucleophilic enol or enolate intermediate from
propiophenone, which then attacks the electrophilic fluorine atom of Selectfluor®.
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Caption: Mechanism of acid-catalyzed a-fluorination of propiophenone.
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3.3. Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-fluoro-1-phenylpropan-1-
one.

Materials:

o Propiophenone (1.0 eq)

e Selectfluor® (1.1 eq)

e Acetonitrile (CHsCN), anhydrous

e Hydrochloric acid (HCI), agueous solution (e.g., 1M)
o Saturated sodium bicarbonate (NaHCOs3) solution
 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
o Ethyl acetate (EtOAC)

e Hexanes

Procedure:

e Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add
propiophenone (1.0 eq) and anhydrous acetonitrile.

e Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room
temperature.

e Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS) until the starting material is consumed.

» Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.
Transfer the mixture to a separatory funnel.
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e Workup - Washing: Wash the organic layer sequentially with 1M HCI, saturated NaHCO3
solution, and brine. This removes unreacted Selectfluor® byproducts and neutralizes the
mixture.

e Drying and Filtration: Dry the organic layer over anhydrous MgSOa or Naz2SOu4, filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude oil by column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-fluoro-1-
phenylpropan-1-one.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized
product. Below are the expected spectroscopic signatures for 2-fluoro-1-phenylpropan-1-one.

[7]
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Technique Expected Data Features

Aromatic Protons: Multiplet between & 7.2-8.0
ppm. CH-F Proton: Doublet of quartets around &
5.5-6.0 ppm due to coupling with both the

1H NMR adjacent methyl protons and the fluorine atom.
CHs Protons: Doublet of doublets around & 1.6-
1.8 ppm due to coupling with the adjacent

methine proton and the fluorine atom.

Carbonyl Carbon (C=0): Signal around & 195-
200 ppm. Aromatic Carbons: Multiple signals
between & 128-135 ppm. CH-F Carbon: A

13C NMR doublet with a large coupling constant (:JCF)
around & 88-95 ppm. CHs Carbon: A doublet
with a smaller coupling constant (2JCF) around
0 18-22 ppm.

A single signal, likely a doublet of quartets, will
1°F NMR be observed. The chemical shift will depend on

the solvent and standard used.

Molecular lon (M*): A peak corresponding to the
molecular weight of the compound (m/z =

Mass Spec (MS) 152.06). Key Fragments: Common fragments
would include the benzoyl cation (CeHsCO™*, m/z

= 105) and loss of fluorine-containing fragments.

C=0 Stretch: Strong absorption band around
1690-1710 cm~1. C-F Stretch: Strong absorption
band around 1000-1100 cm~1. Aromatic C-H
Stretch: Signals above 3000 cm™1.

IR Spectroscopy

Applications in Drug Development and Medicinal
Chemistry

The primary value of 2-fluoro-1-phenylpropan-1-one lies in its role as a precursor to more
complex, biologically active molecules. The a-fluoroketone moiety is a key pharmacophore in
several classes of compounds.
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o Synthesis of Fluorinated Cathinone Derivatives: It is a direct precursor to various substituted
cathinones. The fluorine atom can enhance metabolic stability and alter receptor binding
profiles, making these derivatives objects of study for potential CNS-active agents.

e Precursor to Chiral Fluoro-Alcohols: The ketone can be stereoselectively reduced to form
chiral 2-fluoro-1-phenylpropan-1-ol. This synthon is valuable for building complex chiral
molecules, where the fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen
atom, potentially improving cell membrane permeability and metabolic resistance.

o Late-Stage Functionalization: The principles of its synthesis, namely electrophilic fluorination,
are central to the strategy of late-stage fluorination in drug discovery.[5] This allows
medicinal chemists to introduce fluorine into a complex, drug-like molecule at a late step in
the synthesis, rapidly generating analogues for structure-activity relationship (SAR) studies.

[5]
Caption: Synthetic utility of 2-fluoro-1-phenylpropan-1-one.
Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for laboratory safety.

e Hazard Identification: 2-Fluoro-1-phenylpropan-1-one is an irritant. It may cause skin, eye,
and respiratory irritation. It is also a combustible liquid.

o Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety
goggles, and a lab coat.

» Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat,
sparks, and open flames.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with all applicable federal, state, and local
regulations.
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Conclusion

2-Fluoro-1-phenylpropan-1-one is a strategically important intermediate in synthetic organic
and medicinal chemistry. Its synthesis via electrophilic fluorination of propiophenone is a
reliable and well-understood process. The unique properties conferred by the a-fluorine atom
make this compound a valuable starting point for the development of novel pharmaceuticals
and other high-value chemical entities. A thorough understanding of its properties, synthesis,
and handling, as outlined in this guide, is essential for its successful application in research and
development.

References

e PubChem Compound Summary for CID 89433, 2-Fluoro-1-phenylpropan-1-one. National
Center for Biotechnology Information. URL: [Link]

o Shibata, N., et al. (2005). Enantioselective a-Fluorination of Carbonyl Compounds Catalyzed
by Chiral Nickel Complexes.Angewandte Chemie International Edition, 44(27), 4204-4207.
URL: [Link]

e Banks, R. E., etal. (2007). 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
Bis(tetrafluoroborate).Encyclopedia of Reagents for Organic Synthesis. URL: [Link]

e Lal, G. S, Pez, G. P, & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents.Chemical
Reviews, 96(5), 1737-1756. URL: [Link]

e O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C—F
bond.Chemical Society Reviews, 37(2), 308-319. URL: [Link]

o Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond
Intuition.Science, 317(5846), 1881-1886. URL: [Link]

Propiophenone. Wikipedia. URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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